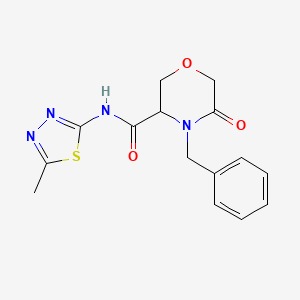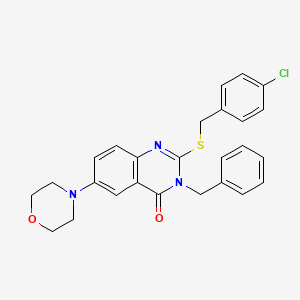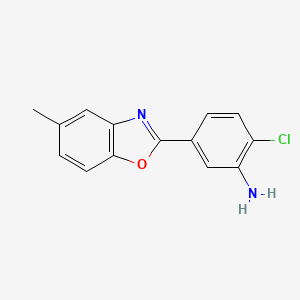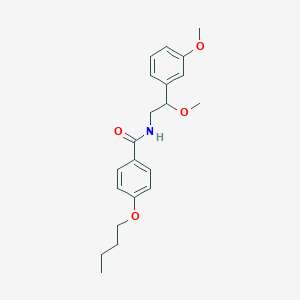
4-(Propan-2-yloxy)cyclohexan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds like 4-(Propan-2-yloxy)cyclohexan-1-amine hydrochloride often involves catalytic functionalization of saturated C-H bonds. Metalloporphyrin-catalyzed saturated C-H bond functionalization reactions, including C-O, C-N, and C-C bond formation, are critical in the synthesis of such compounds. These reactions feature high selectivity and efficiency, making them valuable for creating complex organic molecules (Che et al., 2011).
Molecular Structure Analysis
The molecular structure of 4-(Propan-2-yloxy)cyclohexan-1-amine hydrochloride is characterized by the presence of a cyclohexane ring, which provides a versatile scaffold for further functionalization. Cycloaddition reactions, such as [4 + 3] cycloaddition, are relevant for constructing cyclic structures and can be related to the synthesis or modification of the cyclohexane core in this compound (Rigby & Pigge, 1998).
Chemical Reactions and Properties
4-(Propan-2-yloxy)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, which is a key reaction for modifying cyclohexane derivatives. A comprehensive review on the oxidation of cyclohexane to produce ketone-alcohol oil highlights the significance of catalytic oxidation processes and the types of catalysts used (Abutaleb & Ali, 2021).
Physical Properties Analysis
The physical properties of 4-(Propan-2-yloxy)cyclohexan-1-amine hydrochloride, such as solubility, melting point, and boiling point, are influenced by its molecular structure. Although specific data on this compound was not found, studies on similar compounds provide insights into how functional groups affect physical properties (González et al., 1996).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of 4-(Propan-2-yloxy)cyclohexan-1-amine hydrochloride, are defined by its functional groups. The amine group and ether linkage play crucial roles in its chemical behavior, offering sites for nucleophilic attacks and potential for further functionalization. Research on similar compounds with nitrogen-containing groups can provide a basis for understanding its chemical properties (Issac & Tierney, 1996).
Applications De Recherche Scientifique
Volatile Organic Compounds in Medical Diagnostics
Research on volatile organic compounds (VOCs), which are structurally related or could be derivatives of the mentioned compound, demonstrates significant potential in medical diagnostics. For example, VOCs are explored as non-invasive biomarkers for diseases like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). These compounds, produced by human metabolism, inflammation, and gut microbiota, can be detected in breath and fecal samples, offering a promising avenue for personalized medicine and non-invasive diagnostics (Van Malderen et al., 2020).
Anticorrosion Applications
Carbohydrate polymers, including chitosan and its derivatives, exhibit potential as corrosion inhibitors for metal substrates. These polymers, through their free amine and hydroxyl groups, can form chelate complexes with metal ions, offering protection against corrosion. This application is crucial for extending the lifespan of metal components in various industrial settings (Umoren & Eduok, 2016).
Catalytic Applications in Organic Synthesis
The structural analogs of 4-(Propan-2-yloxy)cyclohexan-1-amine hydrochloride are explored for their catalytic roles in organic synthesis, including the selective functionalization of saturated C-H bonds. Metalloporphyrin catalysts, for instance, facilitate a variety of reactions such as hydroxylation, amination, and carbenoid insertion, demonstrating the compound's potential in synthetic chemistry and the production of valuable organic compounds (Che et al., 2011).
Biomedical Applications
In the field of biomedical sciences, chitosan-based materials, similar in functionality to the compound , are utilized for their bioadhesive properties. These materials find applications in wound healing, tissue engineering, and as drug delivery systems due to their excellent biocompatibility and adhesive capabilities. Research focuses on enhancing these materials' properties through chemical modifications to improve solubility and functionality (Ryu et al., 2015).
Environmental Remediation
Chitosan and its derivatives also play a significant role in environmental remediation, particularly in adsorbing and removing heavy metals from wastewater. The amine groups present in chitosan can chelate metal ions, making it an effective adsorbent for purifying contaminated water. This application is critical for addressing water pollution and safeguarding public health and ecosystems (Guibal, 2004).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Propriétés
IUPAC Name |
4-propan-2-yloxycyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-7(2)11-9-5-3-8(10)4-6-9;/h7-9H,3-6,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFKGGNIANUYIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCC(CC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2044723-06-8 |
Source


|
| Record name | 4-(propan-2-yloxy)cyclohexan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diethyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2482541.png)

![(Z)-N-(4-(((1-(4-chlorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2482543.png)

![1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2482549.png)


![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2482552.png)



![(4-Chlorophenyl)(5-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone](/img/structure/B2482561.png)